4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole
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Overview
Description
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound with the molecular formula C11H8ClN3O. It is part of the pyrimidoindole family, which is known for its diverse biological activities. This compound is characterized by a pyrimido[5,4-b]indole core structure substituted with a chlorine atom at the 4-position and a methoxy group at the 8-position.
Mechanism of Action
- Unfortunately, the precise primary targets of 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole remain undisclosed. However, we know that pyrimidoindole derivatives have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Cellular and molecular effects may include:
Target of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-methoxyacetophenone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrimidoindoles, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole
- 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole N-oxide
- This compound-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methoxy group at specific positions enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-16-6-2-3-8-7(4-6)9-10(15-8)11(12)14-5-13-9/h2-5,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJIJJZNYCWNGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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